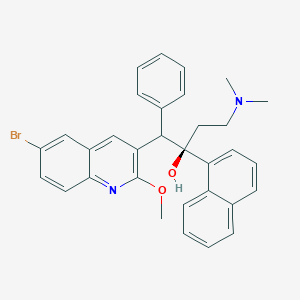

cis-1-(6-Bromo-2-methoxyquinolin-3-yl)-4-(dimethylamino)-2-(naphthalen-1-yl)-1-phenylbutan-2-ol

CAS No.:

Cat. No.: VC13794774

Molecular Formula: C32H31BrN2O2

Molecular Weight: 555.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C32H31BrN2O2 |

|---|---|

| Molecular Weight | 555.5 g/mol |

| IUPAC Name | (2R)-1-(6-bromo-2-methoxyquinolin-3-yl)-4-(dimethylamino)-2-naphthalen-1-yl-1-phenylbutan-2-ol |

| Standard InChI | InChI=1S/C32H31BrN2O2/c1-35(2)19-18-32(36,28-15-9-13-22-10-7-8-14-26(22)28)30(23-11-5-4-6-12-23)27-21-24-20-25(33)16-17-29(24)34-31(27)37-3/h4-17,20-21,30,36H,18-19H2,1-3H3/t30?,32-/m0/s1 |

| Standard InChI Key | QUIJNHUBAXPXFS-AUPVMFHISA-N |

| Isomeric SMILES | CN(C)CC[C@](C1=CC=CC2=CC=CC=C21)(C(C3=CC=CC=C3)C4=C(N=C5C=CC(=CC5=C4)Br)OC)O |

| SMILES | CN(C)CCC(C1=CC=CC2=CC=CC=C21)(C(C3=CC=CC=C3)C4=C(N=C5C=CC(=CC5=C4)Br)OC)O |

| Canonical SMILES | CN(C)CCC(C1=CC=CC2=CC=CC=C21)(C(C3=CC=CC=C3)C4=C(N=C5C=CC(=CC5=C4)Br)OC)O |

Introduction

Chemical Structure and Stereochemistry

Molecular Architecture

The compound’s molecular formula is , with a molar mass of 555.5 g/mol . Its structure integrates a 6-bromo-2-methoxyquinoline moiety linked to a naphthalen-1-yl group and a phenyl ring via a butan-2-ol backbone substituted with a dimethylamino group (Fig. 1). The stereochemistry at the C1 and C2 positions defines its cis configuration, critical for biological activity .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Density | 1.322 g/cm³ | |

| Boiling Point | 702.7°C at 760 mmHg | |

| Flash Point | 378.8°C | |

| LogP | 7.13 | |

| PSA (Polar Surface Area) | 45.59 Ų |

The high lipophilicity (LogP = 7.13) suggests favorable membrane permeability, aligning with its antimycobacterial targeting .

Stereoisomerism

The molecule contains two chiral centers (C1 and C2), yielding four stereoisomers: (1R,2S), (1S,2R), (1R,2R), and (1S,2S) . The cis-(1R,2S) configuration (bedaquiline) exhibits potent ATP synthase inhibition, while other isomers show reduced activity or off-target effects . Patent KR102303635B1 details enantioselective synthesis to isolate the pharmacologically active isomer .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis involves multi-step reactions to assemble the quinoline, naphthalene, and butanol segments. A representative route from KR102303635B1 includes:

-

Quinoline Core Formation: Bromination and methoxylation of a quinoline precursor .

-

Stereocontrolled Coupling: Aldol condensation between the quinoline derivative and a naphthalene-containing ketone, using chiral catalysts to enforce the cis-(1R,2S) configuration .

-

Dimethylamino Introduction: Alkylation of a secondary amine intermediate .

Critical challenges include minimizing racemization and optimizing yield (reported up to 98% purity in industrial settings) .

Industrial-Scale Production

MolCore and AChemBlock commercialize the compound under ISO-certified conditions, emphasizing reproducibility for API manufacturing . Key process parameters include:

Biological Activity and Mechanism

Antimycobacterial Action

Bedaquiline targets the c subunit of mycobacterial ATP synthase, disrupting proton translocation and energy production . This mechanism is bactericidal against Mycobacterium tuberculosis, including MDR and extensively drug-resistant (XDR) strains .

Table 2: Pharmacodynamic Profile

Resistance Mechanisms

Mutations in atpE (encoding ATP synthase) reduce bedaquiline binding, observed in 5–10% of clinical isolates . Combinatorial therapy with clofazimine or delamanid mitigates resistance .

Pharmacokinetics and Metabolism

Absorption and Distribution

The compound’s lipophilicity facilitates rapid absorption (Tmax = 4–5 hrs) and extensive tissue distribution, particularly in lungs and macrophages . Protein binding exceeds 99.9%, necessitating dose adjustments in hypoalbuminemia .

Metabolic Pathways

Hepatic metabolism via CYP3A4 yields inactive N-desmethyl and hydroxylated metabolites . Co-administration with CYP3A4 inducers (e.g., rifampin) is contraindicated due to reduced efficacy .

Future Perspectives

Novel Analogues

Structural modifications, such as replacing the naphthalene with bicyclic heteroaromatics, aim to enhance potency against resistant strains .

Combination Therapies

Ongoing trials evaluate bedaquiline with pretomanid and linezolid (BPaL regimen), showing 90% cure rates in XDR-TB .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume